molecular formula C19H30O2 B14364480 1,4-Dipropyloctahydro-1H-1,4-ethanobenzo[7]annulene-2,3-dione CAS No. 93172-77-1

1,4-Dipropyloctahydro-1H-1,4-ethanobenzo[7]annulene-2,3-dione

Cat. No.: B14364480
CAS No.: 93172-77-1
M. Wt: 290.4 g/mol
InChI Key: MIOIMRDJKZMYBZ-UHFFFAOYSA-N
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Description

1,4-Dipropyloctahydro-1H-1,4-ethanobenzo7annulene-2,3-dione is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dipropyloctahydro-1H-1,4-ethanobenzo7annulene-2,3-dione typically involves multiple steps, starting from simpler organic molecules. The process may include cyclization reactions, hydrogenation, and functional group modifications. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

1,4-Dipropyloctahydro-1H-1,4-ethanobenzo7annulene-2,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as solvent choice, temperature, and pH are critical for controlling the reaction pathways and products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1,4-Dipropyloctahydro-1H-1,4-ethanobenzo7annulene-2,3-dione has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,4-Dipropyloctahydro-1H-1,4-ethanobenzo7annulene-2,3-dione involves its interaction with molecular targets and pathways within biological systems. This compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds have similar structural features and may exhibit comparable biological activities.

    1,2,4-Oxadiazoles: These compounds are known for their diverse applications in medicinal chemistry and may share some functional similarities with 1,4-Dipropyloctahydro-1H-1,4-ethanobenzoannulene-2,3-dione.

Uniqueness

1,4-Dipropyloctahydro-1H-1,4-ethanobenzo7annulene-2,3-dione is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

93172-77-1

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

1,9-dipropyltricyclo[7.2.2.02,8]tridecane-10,11-dione

InChI

InChI=1S/C19H30O2/c1-3-10-18-12-13-19(11-4-2,17(21)16(18)20)15-9-7-5-6-8-14(15)18/h14-15H,3-13H2,1-2H3

InChI Key

MIOIMRDJKZMYBZ-UHFFFAOYSA-N

Canonical SMILES

CCCC12CCC(C3C1CCCCC3)(C(=O)C2=O)CCC

Origin of Product

United States

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